Carbamic acid, (4-chlorophenyl)-, tetradecyl ester (9CI)

Description

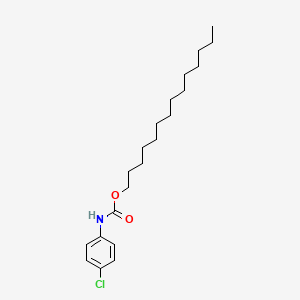

Carbamic acid esters are a class of compounds characterized by a carbamate group (-NHCOO-) linked to organic substituents. The compound Carbamic acid, (4-chlorophenyl)-, tetradecyl ester (9CI) features a 4-chlorophenyl group attached to the carbamate nitrogen and a tetradecyl (C14) ester chain.

Properties

Molecular Formula |

C21H34ClNO2 |

|---|---|

Molecular Weight |

368.0 g/mol |

IUPAC Name |

tetradecyl N-(4-chlorophenyl)carbamate |

InChI |

InChI=1S/C21H34ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-25-21(24)23-20-16-14-19(22)15-17-20/h14-17H,2-13,18H2,1H3,(H,23,24) |

InChI Key |

WRSQXLNUOGSIIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of carbamic acid, (4-chlorophenyl)-, tetradecyl ester typically involves the reaction of 4-chlorophenyl isocyanate with tetradecanol in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Carbamic acid, (4-chlorophenyl)-, tetradecyl ester can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-chlorophenyl carbamic acid and tetradecanol.

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamic acid, (4-chlorophenyl)-, tetradecyl ester has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.

Industry: It can be used in the formulation of various industrial products, including coatings and surfactants.

Mechanism of Action

The mechanism of action of carbamic acid, (4-chlorophenyl)-, tetradecyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 4-chlorophenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: Chlorophenyl vs. This may influence binding to biological targets like enzymes or receptors . Ester Chain Length: The tetradecyl chain in the target compound significantly enhances lipophilicity (predicted LogP ~8.5) compared to shorter chains (e.g., propynyl in , LogP 2.59). This suggests slower metabolic clearance but possible challenges in aqueous solubility .

Pharmacological Activity :

- highlights that carbamates with aromatic bases and quaternary ammonium groups exhibit physostigmine-like activity (e.g., stimulation of intestinal peristalsis). However, the target compound’s long alkyl chain may reduce such activity due to steric hindrance or reduced solubility .

- Barban (), a chlorinated carbamate, demonstrates herbicidal toxicity, suggesting that chloro-substituted carbamates may interact with plant acetylcholinesterase or disrupt lipid membranes.

Toxicity and Safety :

Physicochemical Properties

- Molecular Weight and Solubility: The target compound’s estimated molecular weight (~368 g/mol) exceeds typical thresholds for optimal bioavailability (<500 g/mol). In contrast, smaller analogs (e.g., ’s propynyl ester, MW 208.62) may exhibit better solubility but shorter half-lives .

Stability :

- Carbamates with disubstituted ester groups (e.g., tert-butyl in ) show enhanced hydrolytic stability compared to primary esters like tetradecyl. This could impact shelf-life and metabolic pathways .

Biological Activity

Carbamic acid, (4-chlorophenyl)-, tetradecyl ester (9CI) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₃₈ClN₁O₂

- SMILES Notation : CCCCCCCCCCCCCC(=O)N(C1=CC=C(C=C1)Cl)OC(=O)N

- Molecular Weight : 323.98 g/mol

Biological Activity Overview

Carbamic acid esters are known for their diverse biological activities, including anti-inflammatory, antibacterial, and potential anticancer properties. The specific biological activities of the tetradecyl ester derivative can be summarized as follows:

- Anti-inflammatory Activity : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, which could suggest potential in inflammatory disease management.

- Antibacterial Properties : Some carbamic acid derivatives exhibit significant antibacterial activity against various pathogens.

- Cytotoxic Effects : Research indicates that certain derivatives may induce cytotoxicity in cancer cell lines, suggesting a possible role in cancer therapy.

1. Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of carbamic acid derivatives, noting that the presence of a chlorophenyl group enhances the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is crucial for reducing inflammation in various conditions.

2. Antibacterial Efficacy

In vitro studies assessed the antibacterial activity of carbamic acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a tetradecyl chain exhibited enhanced membrane-disruptive effects, leading to bacterial cell lysis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Chlorophenyl Tetradecyl Ester | Staphylococcus aureus | 32 µg/mL |

| 4-Chlorophenyl Tetradecyl Ester | Escherichia coli | 64 µg/mL |

3. Cytotoxicity Studies

The cytotoxic effects of carbamic acid derivatives were evaluated using various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed promising cytotoxicity profiles:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| HeLa | 20.3 |

These findings suggest that the compound may be effective in targeting cancer cells while sparing normal cells.

The biological activity of carbamic acid, (4-chlorophenyl)-, tetradecyl ester is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.

- Membrane Disruption : The long hydrophobic tetradecyl chain likely facilitates interaction with bacterial membranes, leading to increased permeability and cell death.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.